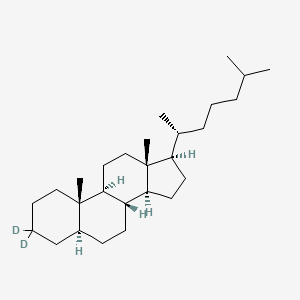

5alpha-Cholestane-3,3-d2

Description

Significance of Deuterium (B1214612) Labeling in Chemical Biology and Biochemistry

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). fiveable.mewikipedia.org This seemingly subtle difference in mass imparts unique physicochemical properties to deuterium-labeled compounds without significantly altering their chemical reactivity, making them excellent tracers in biological systems. clearsynth.com

The key advantages of using deuterium labeling in chemical and biological research include:

Mechanistic Elucidation: By strategically replacing hydrogen with deuterium at specific molecular positions, scientists can study the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. This phenomenon provides invaluable insights into reaction mechanisms and the nature of transition states.

Metabolic Tracing: Deuterium-labeled compounds serve as powerful probes to track the metabolic fate of molecules within living organisms. fiveable.meclearsynth.com Researchers can follow the journey of a deuterated substrate through complex metabolic pathways, identifying intermediates and final products. fiveable.me This is crucial for understanding everything from drug metabolism to the biosynthesis of essential molecules like sterols. clearsynth.com

Quantitative Analysis: In techniques like mass spectrometry, the known mass difference between the deuterated and non-deuterated versions of a compound allows for its use as an internal standard. wikipedia.orgarkat-usa.org This greatly improves the accuracy and precision of quantitative measurements of the corresponding endogenous molecule in biological samples. arkat-usa.org

Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents minimizes interference from proton signals, leading to clearer and more detailed spectra. fiveable.meclearsynth.com This enhanced clarity helps in determining the three-dimensional structures of complex biomolecules like proteins and nucleic acids. clearsynth.com

The Role of Deuterated Sterols as Mechanistic Probes and Tracers

Sterols are a class of lipids characterized by a specific four-ring steroid structure. gerli.com Cholesterol is the most well-known sterol in animals, playing critical roles in maintaining cell membrane integrity and serving as a precursor for steroid hormones and bile acids. Given their central role in physiology and disease, understanding the intricate pathways of sterol metabolism is of paramount importance.

Deuterated sterols have emerged as a primary research tool in this area. arkat-usa.org They are instrumental in:

Investigating Biosynthetic Pathways: By introducing deuterium-labeled precursors into cells or organisms, researchers can trace the enzymatic steps involved in the synthesis of various sterols.

Studying Enzyme Mechanisms: The use of site-specifically deuterated sterols helps in elucidating the mechanisms of enzymes involved in sterol modifications, such as oxidations, reductions, and isomerizations. For instance, the stereochemistry of hydrogen addition or removal during an enzymatic reaction can be determined. researchgate.net

Probing Membrane Dynamics: Deuterated sterols can be incorporated into model membranes to study their interactions with other lipids and membrane proteins. Techniques like solid-state NMR spectroscopy can then be used to gain insights into the structure and dynamics of the membrane.

Quantifying Sterol Levels: Deuterated sterols are widely used as internal standards in mass spectrometry-based methods for the precise quantification of endogenous sterols in various biological samples. arkat-usa.org This is critical for clinical diagnostics and biomedical research.

Overview of 5alpha-Cholestane-3,3-d2 in Contemporary Academic Research

5alpha-Cholestane (B130426) is a saturated derivative of cholesterol, meaning it lacks any double bonds in its ring structure. cymitquimica.com The "5-alpha" designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus. 5alpha-Cholestane itself can be found in biological systems and serves as a biomarker in geological and biological studies. gerli.comcymitquimica.com

The deuterated variant, This compound , has two deuterium atoms specifically replacing the two hydrogen atoms at the C-3 position of the cholestane (B1235564) skeleton. This specific labeling makes it a valuable tool in several areas of research:

Internal Standard in Mass Spectrometry: Due to its structural similarity to other saturated sterols and its known isotopic enrichment, this compound is an ideal internal standard for the quantitative analysis of related sterols and their metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net For example, it has been used as an internal standard in studies analyzing sterol content in mushrooms. researchgate.net

Probing Steroid Metabolism: The C-3 position of the steroid nucleus is a common site for metabolic transformations, particularly oxidation to a ketone (forming 5alpha-cholestan-3-one) and subsequent reduction back to a hydroxyl group. capes.gov.br Using this compound allows researchers to study the kinetics and stereochemistry of the enzymes responsible for these transformations, such as 3-hydroxysteroid dehydrogenases. The presence of deuterium at this position can influence the rate of these reactions, providing mechanistic clues. capes.gov.br

The table below summarizes the key properties of 5alpha-Cholestane and its deuterated analog.

| Property | 5alpha-Cholestane | This compound |

| Chemical Formula | C₂₇H₄₈ | C₂₇H₄₆D₂ |

| Monoisotopic Mass | 372.3756 g/mol hmdb.ca | 374.3882 g/mol |

| Primary Use in Research | Biomarker, reference compound cymitquimica.com | Internal standard, mechanistic probe |

| Key Structural Feature | Saturated tetracyclic steroid core hmdb.ca | Deuterium labeling at the C-3 position |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-FEFUMSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Site Specific Deuterium Incorporation in Steroidal Skeletons

Historical Context and Evolution of Deuterated Steroid Synthesis

Interest in hydrogen isotope labeling for biochemical studies dates back to the 1930s. arkat-usa.org Initially, radioactive tritium (B154650) was the dominant isotope for tracking biological processes. However, with the advent and increasing availability of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in the mid-20th century, the use of the stable isotope deuterium (B1214612) gained prominence. arkat-usa.orgcapes.gov.brpsu.edu Deuterated steroids became particularly valuable for their ability to act as non-radioactive tracers and internal standards in quantitative MS assays, which can compensate for experimental losses during sample workup and analysis. uef.fi

Early methods for deuterium incorporation were often non-specific. arkat-usa.org A significant breakthrough came with the development of methods for regio- and stereoselective labeling. arkat-usa.org An early example was the regioselective incorporation of deuterium into the steroid system demonstrated by Fukushima and co-workers, who used selective allylic bromination followed by reaction with deuterium gas. arkat-usa.org Over the decades, the demand for deuterated steroids, driven by research into steroid hormone function and metabolism, spurred the development of a sophisticated chemical toolbox. arkat-usa.org This evolution has moved from broad-labeling techniques to highly specific C-H functionalization reactions, allowing chemists to target precise locations within the steroidal skeleton with high efficiency and isotopic purity. snnu.edu.cn

Targeted Synthesis of 5alpha-Cholestane-3,3-d2 and Analogues

The synthesis of this compound, where two deuterium atoms are specifically located at the C-3 position of the cholestane (B1235564) A-ring, requires precise chemical strategies. The methods employed must control both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the deuterium incorporation.

The regioselective and stereoselective introduction of deuterium into a steroid framework is a significant synthetic challenge due to the molecule's largely hydrocarbon nature and limited number of functional groups. arkat-usa.org Most strategies leverage the existing functionality, such as hydroxyl groups or double bonds, to direct the deuteration. arkat-usa.org

A primary method for introducing deuterium at a specific carbon is through the reduction of a corresponding ketone with a deuterated reducing agent. For the synthesis of this compound, the logical precursor is 5alpha-cholestan-3-one (B1202042). The two hydrogen atoms at the C-3 position are not stereochemically equivalent in the final product, but the synthesis starts from a planar ketone.

One common approach involves the use of deuterated complex metal hydrides. For instance, reduction of a ketone with sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) is a well-established method for introducing deuterium. researchgate.netresearchgate.net To achieve dideuteration at a single carbon adjacent to a carbonyl group, an exchange reaction is often necessary. A practical procedure involves refluxing the keto-steroid, such as 3,6-cholestandione, in a solution of sodium deuteroxide (NaOD) in deuterated water (D2O) to exchange the alpha-protons for deuterium atoms prior to reduction. scielo.br

Another powerful strategy involves transition-metal-catalyzed hydrogen isotope exchange (HIE). snnu.edu.cn Metals such as iridium, rhodium, and palladium can catalyze the direct exchange of C-H bonds with a deuterium source, often D2O. snnu.edu.cn Directing groups, which are functional groups on the steroid that coordinate to the metal catalyst, can guide the deuteration to specific sites, such as the ortho-position of an aromatic ring or other targeted C-H bonds. snnu.edu.cn While highly effective, these methods often target sp2 C-H bonds or activated sp3 C-H bonds, and their application for geminal dideuteration at an unactivated position like C-3 of cholestane requires specific catalyst systems.

| Method | Description | Deuterium Source | Key Features | Reference(s) |

| Ketone Reduction | Reduction of a carbonyl group to a deuterated alcohol. A subsequent oxidation and second reduction can introduce a second deuterium atom if stereochemistry is controlled. | NaBD4, LiAlD4 | Well-established, relies on accessible ketone precursors. | researchgate.net, researchgate.net |

| Enolate Quenching | Formation of an enolate from a ketone precursor followed by quenching with a deuterium source. This can be repeated to achieve dideuteration. | D2O, Acetic acid-d | Effective for positions alpha to a carbonyl. | researchgate.net |

| Catalytic H/D Exchange | Direct exchange of C-H bonds for C-D bonds using a metal catalyst. | D2O | Can achieve high levels of deuteration; regioselectivity can be controlled with directing groups. | snnu.edu.cn, acs.org |

| Hydride Exchange | Base-catalyzed exchange of protons alpha to a carbonyl group in a deuterated solvent. | NaOD in D2O | Efficient for exhaustive deuteration at positions adjacent to ketones. | scielo.br |

This table summarizes common strategies for regioselective and stereoselective deuteration in steroid synthesis.

De novo synthesis refers to the construction of the steroid molecule from simpler, non-steroidal precursors. While many deuterated steroids are made by modifying existing steroid skeletons, a de novo approach allows for the incorporation of deuterium at virtually any position by using deuterated building blocks during the assembly of the carbon framework. arkat-usa.org

In a biological context, de novo synthesis of neurosteroids from cholesterol occurs within the nervous system. uef.ficonicet.gov.ar However, in synthetic chemistry, de novo or "total synthesis" provides ultimate control over isotope placement. This approach is significantly more complex and labor-intensive than semi-synthesis from a readily available steroid. It is typically reserved for cases where the desired labeled positions are inaccessible through modification of the natural product or when a perdeuterated (fully deuterated) steroid is required. arkat-usa.org For a compound like this compound, a semi-synthetic approach starting from a common sterol is far more practical than a total synthesis.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity. eco-vector.com Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the specificity of biocatalysts. eco-vector.comuc.pt These approaches are increasingly used for the synthesis of complex molecules like steroids. researchgate.net

Enzymes such as hydroxysteroid dehydrogenases (HSDHs) are highly regio- and stereoselective in their oxidation of hydroxyl groups and reduction of keto groups on the steroid nucleus. researchgate.net This property can be exploited for deuterium labeling. For example, an HSDH could be used to reduce 5alpha-cholestan-3-one in the presence of a deuterated cofactor like NAD(P)D, leading to the stereospecific incorporation of a single deuterium atom at the 3α or 3β position. Combining such enzymatic steps with chemical reactions provides a powerful route to specifically labeled cholestane derivatives. uc.pt

Furthermore, engineered microorganisms can be used to produce deuterated sterols. By growing yeast strains, such as Saccharomyces cerevisiae, in a medium containing deuterium oxide (D2O) and a protiated carbon source (like glucose), it is possible to produce sterols with high levels of deuterium incorporation. rsc.orgrsc.org While this often leads to uniform or widespread labeling rather than site-specific labeling, it represents a powerful biosynthetic route to deuterated sterol scaffolds. rsc.org

| Enzyme Class | Reaction Catalyzed | Application in Deuteration | Reference(s) |

| Hydroxysteroid Dehydrogenases (HSDHs) | Reversible oxidation/reduction of hydroxyl/keto groups. | Stereospecific reduction of a ketone using a deuterated cofactor (e.g., NADD) to introduce deuterium at a specific position and orientation. | researchgate.net |

| Δ⁷-Sterol-C5(6)-desaturase | Introduces a double bond at the C5-C6 position. | Mechanistic studies using deuterated substrates to probe reaction stereochemistry. | nih.gov |

| Lipases | Acylation/deacylation of alcohols. | Kinetic resolution of chiral deuterated intermediates. | uc.pt, researchgate.net |

| Whole-cell Biotransformation | Multi-step synthesis within engineered microorganisms. | Production of uniformly deuterated sterols by cultivation in D2O-enriched media. | rsc.org, rsc.org |

This table highlights key enzyme classes and their applications in the biocatalytic and chemoenzymatic synthesis of deuterated cholestane derivatives.

Isotopic Purity and Enrichment Considerations in Deuterated Sterol Synthesis

The utility of a deuterated standard or tracer is highly dependent on its isotopic purity—the percentage of molecules in the sample that contain the deuterium label at the intended position(s). High isotopic enrichment is crucial, especially for use as an internal standard in mass spectrometry, to avoid signal overlap with the non-labeled analyte being quantified. arkat-usa.orgresearchgate.net

Synthetic protocols must be designed to maximize deuterium incorporation and minimize back-exchange with protic solvents or moisture. arkat-usa.org For example, when using base-catalyzed exchange, conditions must be controlled to drive the reaction to completion. scielo.br The choice of deuterium source is also critical; for instance, using highly enriched deuterium oxide (e.g., 99.8%-d) is essential for achieving high levels of deuteration in biosynthetic approaches. rsc.orgrsc.org

The isotopic purity and the exact location of the deuterium atoms are rigorously verified using analytical techniques. Mass spectrometry (MS) is used to confirm the mass shift corresponding to the number of incorporated deuterium atoms. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides more detailed structural information. In ¹H NMR, the disappearance of a signal confirms the replacement of a proton with a deuteron. In ¹³C NMR, the carbon atom bonded to deuterium shows a characteristic multiplet signal due to C-D coupling and an isotopic shift compared to the non-deuterated analogue. researchgate.netrsc.org These methods are essential for ensuring the quality and reliability of the synthesized deuterated sterol.

Advanced Analytical Spectrometric Approaches Utilizing 5alpha Cholestane 3,3 D2 As a Reference Standard

Mass Spectrometry (MS) Applications in Sterol Analysis

Mass spectrometry, a powerful analytical technique, is widely employed for the identification and quantification of sterols in various biological samples. springernature.comusask.ca The use of deuterated internal standards, such as 5alpha-Cholestane-3,3-d2, is essential for correcting variations in sample preparation and instrumental analysis, thereby enhancing the reliability of the results. nih.gov

Quantitative and Qualitative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of sterols. springernature.com In this method, 5alpha-cholestane (B130426) is frequently used as an internal standard for the accurate quantification of various sterols, including phytosterols (B1254722) and cholesterol. aocs.orgresearchgate.net Its early elution time minimizes interference with the analytes of interest. For quantitative analysis, a known amount of the internal standard is added to the sample before processing. mdpi.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte. researchgate.net This approach effectively corrects for losses during sample preparation and variations in injection volume.

Qualitative analysis by GC-MS involves the identification of unknown sterols based on their mass spectra. The fragmentation patterns of sterols are highly specific and can be used to elucidate their structures. springernature.com The known fragmentation pattern of the 5alpha-cholestane internal standard helps to confirm the proper functioning of the instrument and aids in the interpretation of the mass spectra of co-eluting compounds.

A typical GC-MS method for sterol analysis involves the following steps:

Saponification: The sample is treated with a strong base to hydrolyze sterol esters. mdpi.com

Extraction: The non-saponifiable lipids, including free sterols, are extracted with an organic solvent. researchgate.net

Derivatization: The sterols are often converted to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, to improve their chromatographic properties. researchgate.net

GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection. mdpi.com

| Parameter | Description | Reference |

| Internal Standard | 5alpha-cholestane | aocs.orgresearchgate.net |

| Derivatization | Trimethylsilylation | researchgate.net |

| Separation Column | Typically a non-polar capillary column (e.g., DB-5) | aocs.org |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Complex Biological Matrices

For the analysis of sterols in complex biological matrices such as serum, cells, and tissues, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer significant advantages in terms of sensitivity and specificity. nih.goveag.comnih.gov The use of deuterated internal standards like this compound is crucial for accurate quantification in these complex samples, as they help to compensate for matrix effects and variations in extraction efficiency. nih.gov

LC-MS/MS methods typically involve reversed-phase chromatography to separate the sterols, followed by detection using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). usask.ca ESI is generally less efficient for the ionization of neutral sterols, but derivatization can enhance sensitivity. researchgate.net APCI often provides better sensitivity for underivatized sterols. usask.ca Selected reaction monitoring (SRM) is commonly used in LC-MS/MS to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. nih.govlipidmaps.org

The development of a robust LC-MS/MS method for sterol analysis requires careful optimization of several parameters:

| Parameter | Typical Condition | Reference |

| LC Column | C18 reversed-phase | nih.gov |

| Mobile Phase | Methanol/water or acetonitrile/water gradients | nih.gov |

| Ionization Source | ESI or APCI | usask.ca |

| MS Analyzer | Triple quadrupole | eag.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.govlipidmaps.org |

Ion Mobility-Mass Spectrometry (IM-MS) for Enhanced Steroid Profiling and Isomer Separation

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation to traditional mass spectrometry, enabling the differentiation of steroid isomers that are often indistinguishable by mass alone. nih.govresearchgate.net This technique separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. lcms.cz The resulting drift time, or collision cross-section (CCS), provides a unique identifier for each isomer, complementing the mass-to-charge ratio information from the mass spectrometer. nih.gov

The coupling of IM-MS with liquid chromatography (LC) further enhances the separation power, allowing for the resolution of complex mixtures of steroid isomers. nih.gov This combined approach, LC-IM-MS, provides three-dimensional data (retention time, drift time, and m/z) for each analyte, significantly increasing the confidence in compound identification. nih.gov The use of reference standards like this compound is important for calibrating the drift times and ensuring the reproducibility of the CCS measurements. Strategies such as metal adduction, for instance with silver ions, can induce conformational changes in steroid isomers, leading to better separation in the ion mobility cell. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Sterol Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including deuterated sterols like this compound. dntb.gov.uadigitellinc.com

Elucidation of Deuterium (B1214612) Labeling Patterns and Positional Isomers

NMR spectroscopy is instrumental in verifying the position and extent of deuterium labeling in isotopically enriched compounds. Both ¹H and ¹³C NMR can be used to confirm the structure of this compound. In the ¹H NMR spectrum, the absence of signals corresponding to the protons at the C-3 position confirms the successful deuteration at this site. Similarly, in the ¹³C NMR spectrum, the signal for the C-3 carbon will be significantly altered due to the presence of deuterium. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in assigning the carbon signals. digitellinc.com

For complex sterols, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and thus confirming the precise location of the deuterium labels. digitellinc.com The ability to differentiate between positional isomers is a key strength of NMR. researchgate.net

Conformational Analysis and Structural Dynamics

The study of deuterated sterols like this compound within model membrane systems by ²H NMR allows for the investigation of their orientation and dynamics within the lipid bilayer. nih.gov These studies provide valuable information on how sterols influence membrane properties. Furthermore, computational methods such as Density Functional Theory (DFT) can be used in conjunction with experimental NMR data to predict and confirm the most stable conformations of the steroid. mdpi.com The understanding of a protein's structural dynamics through NMR can be crucial for elucidating its function. utoronto.ca

Method Development and Validation for Sterol Quantification in Research

Method development for sterol analysis is a meticulous process aimed at achieving high selectivity, sensitivity, accuracy, and precision. The validation of such methods ensures that the analytical procedure is reliable and reproducible for its intended application, such as quantifying sterols in human plasma or tissues. caymanchem.com A cornerstone of high-quality quantitative analysis, especially in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). aocs.orgresearchgate.net

The ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the detector. It is added at a known concentration to samples, calibrators, and quality controls at the earliest stage of sample preparation. uni-muenchen.de This allows the IS to compensate for variations and losses that may occur during the entire analytical workflow, including extraction, derivatization, and injection. uni-muenchen.de While various compounds like epicoprostanol (B1214048) or non-deuterated 5α-cholestane have been used, stable isotope-labeled standards such as this compound are superior for mass spectrometry-based methods because they co-elute with the analyte and exhibit nearly identical physicochemical behavior. researchgate.net

The most accurate and robust calibration strategy for quantitative mass spectrometry is isotope dilution. osti.govucl.ac.uk This approach utilizes a stable isotope-labeled version of the analyte, such as this compound, as the internal standard. Because the SIL-IS and the native analyte have almost identical chemical and physical properties, they behave similarly during sample preparation and chromatographic separation. However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

The calibration process involves preparing a series of calibration standards with known concentrations of the target sterol analyte. uknml.com A fixed amount of the this compound internal standard is added to each calibrator, as well as to every unknown sample. The instrument measures the signal response (peak area) for both the analyte and the internal standard. A calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. uknml.com This ratiometric approach corrects for variations in sample volume, extraction efficiency, and instrument response.

The linearity of the calibration curve is assessed over a defined concentration range, and key validation parameters are determined. These include the limit of detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

Table 1: Representative Calibration Curve Parameters for a Sterol Analyte Using this compound as an Internal Standard This table presents hypothetical yet typical validation data for a quantitative sterol assay developed using an isotope dilution strategy. The parameters are based on findings in related literature. researchgate.net

| Parameter | Value | Description |

| Analyte | Hypothetical Sterol (e.g., Cholesterol) | The target compound being quantified. |

| Internal Standard | This compound | A fixed concentration is added to all samples and standards. |

| Concentration Range | 10–1000 µg/mL | The range over which the method is shown to be linear. |

| Correlation Coefficient (R²) | > 0.995 | A measure of how well the data points fit the linear regression line. |

| Limit of Detection (LOD) | ~8 µg/mL | The lowest concentration of analyte that can be detected. |

| Limit of Quantification (LOQ) | ~25 µg/mL | The lowest concentration that can be quantified with reliability. |

| Precision (RSD%) | < 5% | The relative standard deviation, indicating the method's repeatability. researchgate.net |

One of the most significant challenges in quantitative analysis using LC-MS is the phenomenon of matrix effects. uni-muenchen.de Co-eluting endogenous compounds from the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization process in the mass spectrometer's source, leading to either a decrease (ion suppression) or an increase (ion enhancement) of the analyte's signal. This effect is a major source of imprecision and inaccuracy if not properly addressed.

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. Since the SIL-IS has nearly identical chromatographic retention time and ionization characteristics to the non-labeled analyte, it is subjected to the same degree of ion suppression or enhancement at any given point in the analysis. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, as both the numerator and denominator of the ratio are affected proportionally.

In addition to matrix effects, the signal intensity produced by a mass spectrometer can fluctuate over time due to changes in instrument conditions, a phenomenon known as signal drift. This can occur within a single run or between different analytical batches. Similar to the correction for matrix effects, this compound compensates for signal drift. Because the analyte and the internal standard are detected simultaneously, any drift in instrument sensitivity affects both signals equally. The response ratio remains stable and independent of these fluctuations, ensuring the long-term precision and reproducibility of the quantitative assay. uni-muenchen.de

Table 2: Hypothetical Data Demonstrating Correction of Ion Suppression by this compound This table illustrates how a stable isotope-labeled internal standard (SIL-IS) corrects for matrix-induced ion suppression. The analyte concentration is constant in all samples.

| Sample Matrix | Analyte Signal (Arbitrary Units) | SIL-IS Signal (Arbitrary Units) | Analyte/IS Ratio (Corrected Signal) | Ion Suppression (%) |

| Solvent (No Matrix) | 1,000,000 | 1,000,000 | 1.00 | 0% |

| Plasma Extract | 500,000 | 500,000 | 1.00 | 50% |

| Urine Extract | 800,000 | 800,000 | 1.00 | 20% |

| Tissue Homogenate | 250,000 | 250,000 | 1.00 | 75% |

As shown, while the absolute signal intensity of the analyte varies significantly due to ion suppression in different matrices, the ratio to the co-eluting SIL-IS remains constant, allowing for accurate quantification.

Mechanistic Insights and Metabolic Pathway Elucidation Through Deuterium Tracing

Investigation of Sterol Biosynthesis and Turnover Dynamics

The cholestane (B1235564) backbone is the fundamental structure from which all steroid hormones are derived, with cholesterol being the primary precursor. fu-berlin.de Understanding the regulation of cholesterol and other sterol levels is paramount, as dysregulation is linked to numerous pathologies. Deuterium-labeled tracers provide a quantitative method for exploring the lifecycle of these vital molecules.

A primary method for measuring the rate of de novo cholesterol synthesis involves administering deuterated water (D₂O) to a biological system, be it cultured cells or an in vivo model. nih.gov The deuterium (B1214612) from D₂O is incorporated into newly synthesized sterols, allowing for the calculation of their synthesis rates. In this experimental setup, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is used to measure the degree of deuterium enrichment in cholesterol and its precursors, such as lanosterol (B1674476). nih.gov

To ensure the accuracy and reproducibility of these sensitive measurements, a stable isotope-labeled internal standard is required. 5alpha-Cholestane-3,3-d2 is an exemplary standard for this purpose. isotope.com Added to samples during preparation, it accounts for variations in sample extraction efficiency and instrument response, allowing for precise quantification of the target analytes. The use of D₂O labeling has been successfully applied to determine sterol synthesis rates in various mouse tissues and in cell culture models like immortalized human skin fibroblasts. nih.gov

Table 1: Key Components for Measuring De Novo Sterol Synthesis with Deuterium Labeling

| Component | Role | Example from Research |

|---|---|---|

| Tracer | Provides the isotopic label that is incorporated into newly synthesized molecules. | Deuterated Water (D₂O) |

| Analyte | The molecule of interest whose synthesis rate is being measured. | Cholesterol, Lanosterol nih.gov |

| Internal Standard | A labeled compound with a known concentration added to samples for accurate quantification. isotope.com | This compound isotope.com |

| Analytical Method | Technique used to separate and detect the labeled analytes and the internal standard. | Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) nih.gov |

The transport of sterols into and out of cells and between organelles is a tightly regulated process critical for maintaining cellular homeostasis. For instance, the NPC2 protein is a soluble lysosomal protein that plays a key role in cholesterol transport by binding a variety of sterols. ebi.ac.uk The study of such transport mechanisms benefits immensely from the use of isotopically labeled sterols.

By using a deuterated compound like this compound, or more commonly a deuterated version of the sterol being transported (e.g., deuterated cholesterol), researchers can conduct pulse-chase experiments. In these studies, cells are first "pulsed" with the labeled sterol for a specific duration to measure uptake. Subsequently, they are transferred to a medium containing no labeled sterol, and the rate of efflux (the "chase") is monitored over time. The distinct mass of the deuterated sterol allows it to be unequivocally distinguished from the endogenous, unlabeled sterol pool within the cell, enabling precise quantification of transport kinetics. This approach can be applied to investigate the role of specific transporters like ABCA1 and ABCG1, which are significant in regulating neuronal cholesterol efflux. researchgate.net

The biosynthesis of cholesterol from lanosterol can proceed through two primary routes: the Bloch pathway and the Kandutsch-Russell pathway. nih.gov These pathways are distinguished by the stage at which the C24 double bond in the sterol side chain is reduced. nih.gov By tracing the incorporation of deuterium from D₂O into various sterol intermediates, researchers can perform flux analysis to determine the predominant metabolic routes in different tissues. nih.gov

Studies in mice have shown that the pattern of deuterium enrichment in plasma precursor sterols is similar to that in the liver but distinct from other tissues, indicating that different cell types utilize different pathways. nih.gov For example, steroidogenic cells predominantly use the Bloch pathway. nih.gov In such complex analyses, where multiple sterol intermediates are measured simultaneously by LC-MS/MS, a stable and non-interfering internal standard is essential for reliable quantification. This compound, due to its saturated and stable structure, serves as an excellent anchor point in these chromatographic analyses, ensuring that the flux through each step of the pathway is calculated accurately. isotope.com

Table 2: Comparison of Major Cholesterol Biosynthesis Pathways

| Feature | Bloch Pathway | Kandutsch-Russell (K-R) Pathway |

|---|---|---|

| Key Characteristic | Reduction of the Δ24 side-chain double bond is the final step. nih.gov | Reduction of the Δ24 side-chain double bond occurs earlier in the pathway. researchgate.net |

| Final Precursor | Desmosterol nih.gov | Lathosterol is a key intermediate in this pathway branch. researchgate.net |

| Tissue Predominance | Predominantly used in steroidogenic cells. nih.gov | A modified version is utilized in other cell types. nih.gov |

Exploration of Enzymatic and Chemical Reaction Mechanisms

Beyond tracing metabolic flow, deuterium labeling is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. The increased mass of deuterium compared to hydrogen can influence reaction rates and binding equilibria, providing deep insights into the transition states of enzymatic reactions and the nature of ligand-receptor interactions.

A Kinetic Isotope Effect (KIE) is observed when replacing an atom with its heavier isotope at a position involved in bond-breaking or bond-forming in the rate-determining step of a reaction, resulting in a change in the reaction rate. For steroid-metabolizing enzymes, deuterated substrates are invaluable for probing their mechanisms.

Steroid hormones exert their physiological effects by binding to specific intracellular nuclear receptors, which then act as transcription factors. glowm.com These receptors have a highly conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD) that forms the pocket for the hormone. glowm.com The binding of a ligand to its receptor is an equilibrium process, and substituting hydrogen with deuterium can, in principle, cause an Equilibrium Isotope Effect (EIE), slightly altering the binding affinity.

This effect arises from changes in the zero-point vibrational energy of C-H versus C-D bonds. While typically small, a measurable EIE could indicate that the C-H bonds at the labeled position are involved in critical interactions within the receptor's binding pocket, for example, through close van der Waals contacts or by influencing the conformation of the steroid backbone. mdpi.com Although a less common application than KIEs, studying the binding affinity of a compound like this compound or its derivatives to a receptor could theoretically probe the steric and electronic environment of the binding site. mdpi.com Molecular docking studies, which can predict the non-bonding interactions between a ligand and amino acid residues at a receptor's binding site, can help hypothesize where such isotopic substitution might be most impactful. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5alpha-Cholestane (B130426) |

| This compound |

| 5alpha-cholestan-3-one (B1202042) |

| 5alpha-cholestan-3beta-ol |

| 7-dehydrocholesterol (7-DHC) |

| ABCA1 |

| ABCG1 |

| Cholesterol |

| Desmosterol |

| Lanosterol |

| Lathosterol |

| NADPH |

| NPC2 |

| Zymostenol |

Stereochemical Course of Steroid Conversion Pathways and Hydrogen Exchange Studies

Deuterium labeling is a powerful technique for investigating the stereochemical course of steroid conversion pathways. By strategically placing deuterium atoms at specific positions on the steroid skeleton, researchers can follow the movement and transformation of these atoms during enzymatic reactions. This approach provides critical insights into the mechanisms of enzymes involved in steroid metabolism.

For instance, studies on the enzymatic Δ1-dehydrogenation of 3-ketosteroids have utilized deuterium-labeled substrates to probe the reaction mechanism. acs.org Early research by Jerussi and Ringold using steroids selectively labeled with deuterium at the C1 and C2 positions revealed kinetic isotope effects (KIEs) that were instrumental in understanding the two-step process of double bond formation, which involves proton abstraction and a rate-limiting hydride transfer to a flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org More recent quantum chemical calculations have further refined this model. acs.org

Hydrogen-deuterium exchange (HDX) mass spectrometry is another valuable tool for studying steroid-protein interactions and the conformational changes that occur upon binding. nih.gov In a study of cytochrome P450 46A1 (CYP46A1), an enzyme crucial for cholesterol elimination from the brain, HDX-MS was used to map the binding sites of steroid substrates like cholesterol and 24S-hydroxycholesterol. nih.gov The binding of these substrates induced changes in deuterium incorporation in specific regions of the enzyme, revealing the location of the active site and a channel that opens upon substrate binding. nih.gov

Table 1: Deuterium Incorporation in CYP46A1 Peptides Upon Steroid Binding

| Peptide Region | Change in Deuterium Incorporation with Cholesterol | Change in Deuterium Incorporation with 24S-Hydroxycholesterol |

|---|---|---|

| 50-64 | No significant change | Altered |

| 65-80 | Altered | Altered |

| 109-116 | Altered | Altered |

| 117-125 | No significant change | Altered |

| 129-143 | No significant change | Altered |

| 151-164 | Altered | Altered |

| 260-270 | No significant change | Altered |

| 351-361 | Altered | No significant change |

| 364-373 | No significant change | Altered |

Data sourced from a study on CYP46A1-ligand interactions. nih.gov

Identification of Novel Sterol Metabolites and Biochemical Pathways

The use of deuterium-labeled precursors has been instrumental in the discovery and characterization of novel sterol metabolites and the elucidation of previously unknown biochemical pathways. arkat-usa.org By administering a deuterium-labeled sterol to a biological system, researchers can trace the label as it is incorporated into various downstream metabolites, which can then be identified using sensitive analytical techniques like mass spectrometry.

Deuterium-labeled cholesterol has been employed to identify and quantify minor but potentially significant oxysterols and cholestenoic acids in circulation. swan.ac.uknih.gov In a study using a mouse model with increased vascular permeability in the brain, the metabolism of deuterium-labeled cholesterol led to the identification of several minor cholesterol metabolites. swan.ac.uknih.gov This "proof of principle" data highlights the utility of this approach in understanding cholesterol metabolism in the context of disease models. swan.ac.uknih.govresearchgate.net

For example, the administration of deuterium-labeled cholesterol has helped to elucidate the origins of circulating oxysterols. jci.orgresearchgate.net Studies have shown that 7α-hydroxycholesterol is derived from a pool of cholesterol that is in rapid equilibrium with plasma cholesterol, while most 27-hydroxycholesterol (B1664032) originates from a more slowly exchangeable pool. jci.org Furthermore, 24-hydroxycholesterol (B1141375) is primarily derived from the brain, which has very limited cholesterol exchange with the circulation. jci.orgresearchgate.net

The use of deuterium-labeled precursors has also been critical in studying the formation of cholestenoic acids. For instance, the conversion of cholesterol to 3β-hydroxy-5-cholestenoic acid by sterol 27-hydroxylase has been investigated using deuterium-labeled cholesterol in cultured human macrophages. pnas.org These studies demonstrated that most of the oxidized products were formed from exogenous cholesterol taken up by the cells. pnas.org

Table 2: Deuterium Enrichment in Circulating Oxysterols and Cholestenoic Acids

| Metabolite | Origin/Precursor Pool | Key Findings from Deuterium Labeling Studies |

|---|---|---|

| 7α-Hydroxycholesterol | Rapidly equilibrating plasma cholesterol pool | Deuterium enrichment mirrors that of plasma cholesterol. jci.orgresearchgate.net |

| 27-Hydroxycholesterol | Slowly exchangeable cholesterol pool | Lower initial deuterium enrichment compared to plasma cholesterol. jci.org |

| 24-Hydroxycholesterol | Brain cholesterol pool | Minimal deuterium enrichment from circulating labeled cholesterol. jci.orgresearchgate.net |

| 3β-Hydroxy-5-cholestenoic acid | Exogenous cholesterol in macrophages | Formation increases with the addition of labeled cholesterol to the culture medium. pnas.org |

This table synthesizes findings from multiple studies on oxysterol and cholestenoic acid metabolism.

Deuterium-labeled sterols are valuable tools for investigating the interactions between natural products and sterols within lipid bilayers. arkat-usa.org Solid-state ²H NMR spectroscopy, in conjunction with deuterium-labeled sterols, can provide detailed information about the mobility and orientation of sterol molecules within a membrane. researchgate.net

For example, the interaction between the antifungal agent amphotericin B (AmB) and ergosterol (B1671047), the primary sterol in fungal cell membranes, has been studied using deuterium-labeled ergosterol. researchgate.net These experiments revealed that AmB significantly inhibits the axial diffusion of ergosterol in a model membrane, demonstrating a direct and significant interaction between the two molecules. researchgate.net In contrast, the mobility of cholesterol in the same membrane was largely unaffected by AmB, highlighting the specificity of the interaction. researchgate.net

Similarly, the interaction of the marine cyclic peptide theonellamide A with different sterols in lipid bilayers has been investigated using deuterium-labeled cholesterol, ergosterol, and epicholesterol. researchgate.net These studies confirmed that theonellamide A preferentially interacts with 3β-hydroxysterols, such as cholesterol and ergosterol, over 3α-hydroxysterols like epicholesterol. researchgate.net

Structural and Conformational Characterization of Cholestane Systems

X-ray Crystallographic Analysis of Cholestane (B1235564) Derivatives

Studies on various cholestane derivatives have established that the majority crystallize in the monoclinic crystal system, with the P21 space group being the most common. iosrjournals.org This preference is followed by the orthorhombic system. iosrjournals.org The fundamental cholestane skeleton consists of a rigid, four-ring structure. mdpi.com

The packing of these molecules in the crystal lattice is governed by a network of intermolecular interactions, primarily weak C-H···O hydrogen bonds, which are the most prevalent type of interaction in this class of steroids. iosrjournals.org Other interactions, such as O-H···O, N-H···O, and C-H···Cl, also contribute to the crystal packing, with varying frequencies and strengths. iosrjournals.org

Interactive Data Table: Crystal System and Space Group Distribution in Cholestane Derivatives iosrjournals.org

| Crystal System | Percentage | Common Space Groups | Percentage |

| Monoclinic | 73.9% | P21 | 65.2% |

| Orthorhombic | 26.1% | P212121 | 26.0% |

| C2 | 8.7% |

The introduction of substituents onto the cholestane framework can influence its conformation, although the rigid tetracyclic system is generally maintained. The nature and position of these substituents can affect the local geometry and the intermolecular interactions, which in turn dictates the crystal packing. For example, the presence of hydroxyl and acetoxy groups in 3β,6β-diacetoxy-5α-cholestan-5-ol leads to the formation of specific hydrogen bonds that influence its solid-state arrangement. mdpi.com

Computational Chemistry and Molecular Modeling for Cholestane Structures

Computational methods provide a powerful complement to experimental data, offering insights into the electronic structure, conformational dynamics, and intermolecular interactions of cholestane derivatives.

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the geometry and electronic properties of molecules. rsc.orgnih.gov For cholestane derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to accurately reproduce experimental geometries obtained from X-ray crystallography. mdpi.com

These calculations provide optimized molecular structures, detailing bond lengths, bond angles, and dihedral angles. mdpi.com Furthermore, DFT allows for the calculation of electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com For instance, a large HOMO-LUMO gap, as calculated for 3β,6β-diacetoxy-5-hydroxy-5α-cholestane, suggests high stability. mdpi.com

While specific DFT studies on 5alpha-Cholestane-3,3-d2 are not prevalent in the literature, the methodology would be directly applicable. The primary difference in a DFT calculation for the deuterated compound would be the change in mass at the specified positions, which would slightly alter the vibrational frequencies but is expected to have a negligible impact on the optimized geometry and electronic structure compared to its non-deuterated counterpart.

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. frontiersin.orgrsc.org MD simulations have been employed to study the behavior of cholestane derivatives, such as the 3β-DOXYL-5α-cholestane spin probe in a liquid crystal solvent, demonstrating good agreement with experimental results. aps.org

These simulations can reveal how the cholestane skeleton and its side chains move and interact with surrounding molecules. frontiersin.org For example, MD studies have been used to investigate the interaction of cholesterol with lipid bilayers and the influence of different solvents on its solvation and aggregation. rsc.orgnih.govresearchgate.net Such simulations can elucidate the nature of non-covalent interactions, including hydrogen bonds and van der Waals forces, that govern the behavior of these molecules in various environments. rsc.org

Intermolecular Interactions and Binding Affinities of Cholestane Derivatives

The biological activity and physical properties of cholestane derivatives are intrinsically linked to their intermolecular interactions and binding affinities with other molecules, such as proteins.

The study of these interactions is crucial for understanding their function. Fluorescence spectral methods and UV-vis absorption titration have been used to investigate the in vitro molecular interaction of a cholestane derivative with human serum albumin (HSA), a key transport protein in the blood. mdpi.com These studies revealed a significant binding affinity, indicating that such compounds can be effectively transported in the bloodstream. mdpi.com

Molecular docking studies, which are computational techniques, can further elucidate the binding modes of cholestane derivatives to proteins. mdpi.com These studies can identify the specific amino acid residues involved in the binding and the nature of the non-bonding interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com For example, docking studies of 3β,6β-diacetoxy-5-hydroxy-5α-cholestan-5-ol with HSA identified key hydrogen bonding and van der Waals interactions within the protein's binding sites. mdpi.com

The binding affinity is quantified by the binding constant (Kb), with higher values indicating stronger binding. mdpi.com Thermodynamic parameters, such as the Gibbs free energy change (ΔG), can determine the spontaneity of the binding process. mdpi.com

Interactive Data Table: Binding Parameters of a Cholestane Derivative with Human Serum Albumin (HSA) mdpi.com

| Parameter | Value | Interpretation |

| Binding Constant (Kb) | 3.18 × 10^4 mol⁻¹ | Strong binding affinity |

| Gibbs Free Energy (ΔG) | -9.86 kcal mol⁻¹ | Spontaneous binding |

| Binding Score (Site I) | -8.2 kcal/mol | Favorable interaction |

| Binding Score (Site II) | -8.5 kcal/mol | Favorable interaction |

| Binding Score (Site III) | -8.6 kcal/mol | Favorable interaction |

Future Directions and Emerging Research Avenues for 5alpha Cholestane 3,3 D2

Development of Advanced Deuterium (B1214612) Labeling Techniques for Complex Steroid Systems

The synthesis of isotopically labeled steroids, including 5alpha-Cholestane-3,3-d2, is foundational to their application in research. nih.gov Future progress in this area is geared towards creating more efficient, selective, and versatile labeling methods for structurally complex steroid systems.

Current methods for introducing deuterium into organic molecules involve two main strategies: the use of commercially available precursors already containing the isotope, followed by synthesis, or through hydrogen/deuterium exchange reactions. symeres.com For steroids, synthetic procedures have been developed to introduce deuterium at specific positions, such as the preparation of [6,7,7-2H3] sterols from a Δ(5)-sterol precursor. nih.gov However, these routes can be limited in the variety of metabolites that can be synthesized. mdpi.com

Emerging research focuses on overcoming these limitations. Key areas of development include:

Convergent Synthesis Strategies: Developing flexible synthetic routes where labeled and unlabeled fragments of a steroid are prepared separately and then combined. For example, the synthesis of deuterium-labeled A-ring synthons allows for the preparation of a wide variety of labeled Vitamin D metabolites, an approach that could be adapted for other steroid classes. mdpi.com

Enhanced Selectivity: Improving the precision of deuterium placement is a constant goal. New catalytic systems and reaction conditions are being explored to achieve high selectivity and incorporation rates of deuterium in specific locations on the steroid backbone without altering the molecule's core configuration. researchgate.net

Unified Synthetic Routes: The creation of unified total synthesis pathways that can produce multiple classes of deuterated steroids from a common starting point represents a significant leap in efficiency. nih.gov A route that yields both 18- and 19-trideuterated androgens and progestogens from the same process showcases this advanced approach. nih.gov

These advancements aim to make a wider array of specifically labeled steroids more accessible for research, enabling more complex and detailed metabolic studies. nih.govresearchgate.net

Broader Applications in Quantitative Lipidomics and Systems Biology

The use of stable isotope-labeled compounds is a cornerstone of quantitative analysis in metabolomics and lipidomics. creative-proteomics.comirisotope.com this compound, as a deuterated internal standard, is critical for the accurate quantification of its non-labeled counterpart and other related sterols in complex biological samples. uef.fi The future points toward an expansion of this role within the broader contexts of quantitative lipidomics and systems biology.

In quantitative lipidomics, the isotope dilution method, which employs a stable isotope-labeled internal standard like this compound, is essential. mdpi.com This technique involves adding a known quantity of the deuterated standard to a sample. uef.fi Because the labeled standard has the same chemical and physical properties as the target analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer, allowing it to compensate for variations in sample extraction, processing, and matrix effects. uef.fiirisotope.com This results in highly accurate and precise measurements of endogenous steroid levels. uef.fi

Systems biology seeks to understand the complex interactions within biological systems. nih.govacs.org Isotopic tracers are fundamental to this effort by allowing researchers to follow the metabolic fate of molecules and measure the rates of biochemical reactions (flux). nih.gov By introducing a labeled compound and tracking its conversion into downstream metabolites, scientists can map metabolic networks and quantify pathway activity, providing a dynamic view of metabolism that concentration measurements alone cannot achieve. irisotope.comnih.govnih.gov

Future applications will likely see this compound and similar compounds used not just as passive quantification standards but as active tracers to explore the dynamics of sterol metabolism in various physiological and disease states.

Table 1: Applications of Deuterated Steroids in Quantitative Analysis

| Application Area | Technique | Role of Deuterated Steroid | Research Finding Enabled |

|---|---|---|---|

| Quantitative Lipidomics | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Internal Standard for Isotope Dilution | Accurate measurement of endogenous steroid hormones (e.g., DHEA, Pregnenolone) in brain tissue. uef.fi |

| Metabolic Studies | Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolic Tracer | Demonstrated the conversion of progesterone (B1679170) to 5α- and 5β-pregnane derivatives in echinoderms. nih.gov |

| Systems Biology | Isotopomics (NMR and/or GC/MS) | Metabolic Tracer | Mapping dynamic metabolism and highlighting time-dependent patterns of isotope distribution through key metabolic pathways. nih.govacs.org |

| Pharmacokinetics (DMPK) | LC-MS/MS | Internal Standard | Quantification of parent drugs and their metabolites to study bioavailability and drug interactions. symeres.comacs.org |

Interdisciplinary Research Integrating Isotopic Tracers with Other Omics Technologies

The ultimate goal of systems biology is to create a comprehensive model of a living system by studying the interactions between its various components. irisotope.com The future of research involving isotopic tracers like this compound lies in its integration with other "omics" technologies, such as genomics, proteomics, and transcriptomics. nih.gov This interdisciplinary approach, sometimes termed "isotopomics," combines the global perspective of omics with the dynamic, functional data provided by stable isotope labeling. nih.govacs.org

While each omics field provides a snapshot of a different biological layer—genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—their true power is realized when they are combined. irisotope.comnih.gov For instance, a genomic study might identify a mutation in a gene that codes for a metabolic enzyme. Proteomics could confirm if the protein is expressed, while metabolomics using an isotopic tracer could directly measure how that mutation affects the activity (flux) of the specific metabolic pathway the enzyme is involved in. nih.gov

This integrated approach offers a much deeper mechanistic understanding of how biological systems respond to genetic variations, disease, or therapeutic interventions. nih.govacs.org The use of stable isotopes is a key solution for linking the static information from other omics platforms to the dynamic reality of metabolic function. irisotope.com

Table 2: Integrating Isotopic Tracers with Omics Technologies

| Omics Technology | Information Provided | Integration with Isotopic Tracers (e.g., Deuterated Steroids) |

|---|---|---|

| Genomics | Genetic blueprint of an organism; identifies genes for metabolic enzymes. | Links genetic variations to functional changes in metabolic pathway activity measured by the tracer. |

| Transcriptomics | Measures gene expression (mRNA levels) under specific conditions. | Correlates changes in enzyme expression with measured metabolic flux. |

| Proteomics | Identifies and quantifies the complete set of proteins in a cell or tissue. | Connects the abundance of specific metabolic enzymes to their actual, in-vivo activity. irisotope.com |

| Metabolomics | Measures concentrations of small molecule metabolites. creative-proteomics.com | Provides dynamic flux data (reaction rates) to complement static metabolite concentration data, offering a more complete picture of metabolic status. nih.govnih.gov |

By integrating the kinetic data from tracers like this compound with other omics datasets, researchers can build more comprehensive and predictive models of complex biological systems. nih.govacs.org

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 5α-Cholestane-3,3-d₂ in isotopic labeling studies?

Synthesis typically involves deuterium substitution at the 3,3 positions via catalytic deuteration or enzymatic methods. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>95 atom% D) and structural integrity. For reproducibility, follow guidelines on experimental rigor, such as documenting reaction conditions and spectral data in alignment with journal standards for compound validation .

Q. How does the deuterium labeling in 5α-Cholestane-3,3-d₂ enhance lipid membrane dynamics studies?

The ³H₂ labeling minimizes isotopic interference in NMR and MS analyses, enabling precise tracking of cholesterol analogs in membrane models. Deuterium reduces spin diffusion in NMR, improving resolution for studying lipid bilayer interactions. This is critical for experiments like fluorescence quenching or membrane permeability assays .

Q. What safety protocols are essential when handling 5α-Cholestane-3,3-d₂ in laboratory settings?

Use fire-resistant lab coats, nitrile gloves (EN 374 compliant), and safety goggles (EN 166/EU). Ensure adequate ventilation and avoid inhalation/ingestion. Refer to safety data sheets (SDS) for spill management and first-aid measures, including immediate rinsing with water and medical consultation for exposure incidents .

Q. How can researchers validate the purity of 5α-Cholestane-3,3-d₂ for metabolic pathway studies?

Employ gas chromatography-mass spectrometry (GC-MS) to detect impurities and isotopic enrichment. Cross-validate with thin-layer chromatography (TLC) using deuterated solvent systems. Purity thresholds (>98%) are critical for avoiding artifacts in metabolic flux analyses .

Q. What are the key differences between 5α-Cholestane-3,3-d₂ and its non-deuterated analog in experimental applications?

The deuterated form exhibits reduced metabolic turnover rates due to the kinetic isotope effect (KIE), making it ideal for long-term tracer studies. However, its higher molecular weight (374.68 g/mol vs. 372.67 g/mol for non-deuterated) may affect solubility and chromatographic retention times, requiring method adjustments .

Advanced Research Questions

Q. How should researchers address contradictions in deuterium isotope effect (DIE) data observed in 5α-Cholestane-3,3-d₂ metabolic studies?

Contradictions may arise from variations in enzyme binding affinity or solvent effects. Replicate experiments under controlled conditions (pH, temperature) and use computational modeling (e.g., density functional theory) to predict DIE magnitudes. Cross-reference findings with proteomics datasets to identify enzyme-specific interactions .

Q. What strategies optimize the use of 5α-Cholestane-3,3-d₂ in tracing sterol biosynthesis pathways with conflicting isotopic dilution results?

Apply stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose co-labeling to distinguish endogenous vs. exogenous sterol pools. Use liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) to quantify dilution effects and validate via spike-in controls .

Q. How can researchers integrate 5α-Cholestane-3,3-d₂ data from mass spectrometry imaging (MSI) and cell thermal shift assays (CETSA)?

Combine MSI spatial resolution with CETSA’s target engagement data to map compound distribution and protein interactions in tissues. Use software like SCiLS Lab for co-registration analysis and validate with immunohistochemistry (IHC) for overlapping targets .

Q. What experimental designs mitigate degradation risks of 5α-Cholestane-3,3-d₂ in long-term stability studies?

Store samples in argon-sealed vials at -80°C to prevent autoxidation. Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via UV-Vis and HRMS. Include antioxidants (e.g., BHT) in lipid matrices to preserve integrity .

Q. How should 5α-Cholestane-3,3-d₂ be utilized in chemical proteomics to identify lipid-binding proteins?

Synthesize a bifunctional probe with a photo-crosslinker and biotin tag for affinity purification. Use LC-MS/MS with isobaric tags (e.g., TMT) for quantitative profiling. Validate hits via siRNA knockdown and surface plasmon resonance (SPR) .

Methodological Notes

- Data Interpretation : Cross-validate findings with orthogonal techniques (e.g., NMR vs. MS) to resolve isotopic anomalies.

- Ethical Compliance : Adhere to multi-site study protocols for collaborative research, including ethics committee approvals and standardized data-sharing agreements .

- Literature Review : Prioritize peer-reviewed journals over commercial databases to avoid biased or unverified data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.